N,N-Dideuterioaniline
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N,N-Dideuterioaniline” are not available, there are studies on the synthesis of related compounds. For instance, N,N′-Diarylthiourea derivatives have been synthesized and characterized . Another study discusses the synthesis of unsymmetrically N,N′-substituted ureas .Scientific Research Applications
Analytical Methods in Determining Antioxidant Activity
A critical review focuses on various tests used to determine antioxidant activity, highlighting their applicability, advantages, and disadvantages. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays, are based on chemical reactions and rely on spectrophotometry to monitor the processes involved. Such analytical techniques could be relevant for studying the antioxidant potential of compounds, including deuterated analogs like N,N-Dideuterioaniline, to assess their kinetics or interaction with antioxidants (I. Munteanu & C. Apetrei, 2021).
Sensing Nitrogen Status in Plants
Reviewing current methods for determining plant nitrogen status, this research highlights both the advantages and drawbacks of techniques such as Kjeldahl digestion, Dumas combustion, and optical properties measurement. This context of nitrogen detection and management may intersect with research on N,N-Dideuterioaniline if exploring its role or impact within nitrogen metabolism or as a tracer in plant physiology studies (Rafael F. Muñoz-Huerta et al., 2013).
Organic Nitrogen in Terrestrial Ecosystems
This review synthesizes work on the availability and plant uptake of amino acids, discussing organic nitrogen's role in plant nutrition and ecosystem dynamics. While N,N-Dideuterioaniline is not mentioned, research into organic nitrogen forms, including deuterated compounds, could provide insights into nitrogen cycling and utilization in various ecosystems (D. Lipson & T. Näsholm, 2001).
Plant Stress Resistance Mechanisms
Exploring the roles of glycine betaine and proline in enhancing plant stress resistance, this article discusses these compounds' effects on plant physiology under environmental stress. Such studies could be complemented by investigating N,N-Dideuterioaniline's role or effects in similar contexts, particularly if it shares or affects biochemical pathways related to stress response (M. Ashraf & M. Foolad, 2007).
Future Directions
properties
IUPAC Name |
N,N-dideuterioaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892853 | |
Record name | (~2~H_2_)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dideuterioaniline |
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